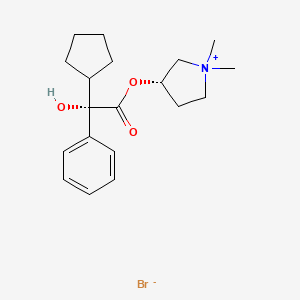

![molecular formula C12H18N2O B1602576 2-[(1-Methylpiperidin-4-yl)oxy]aniline CAS No. 869943-62-4](/img/structure/B1602576.png)

2-[(1-Methylpiperidin-4-yl)oxy]aniline

Übersicht

Beschreibung

2-[(1-Methylpiperidin-4-yl)oxy]aniline, also known as 4-MPA, is a synthetic aniline derivative that has been used in scientific research and in laboratory experiments. It is a member of the piperidine family, which is a group of compounds that are widely used in the pharmaceutical industry. 4-MPA has a variety of applications due to its unique structure and properties, and it has been studied in a range of scientific fields.

Wissenschaftliche Forschungsanwendungen

Adsorption and Anticorrosive Behavior

The synthesis and characterization of aromatic epoxy monomers for corrosion inhibition on carbon steel in acidic solutions demonstrate the effectiveness of certain aniline derivatives. These compounds act as corrosion inhibitors, adhering to the Langmuir isotherm model, and are analyzed through experimental and computational studies, including FT-IR, NMR spectroscopy, and electrochemical techniques. Their adsorption behavior indicates potential applications in materials protection and engineering (Dagdag et al., 2019).

Catalysis in Organic Synthesis

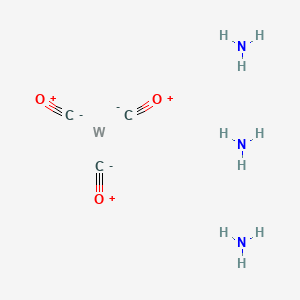

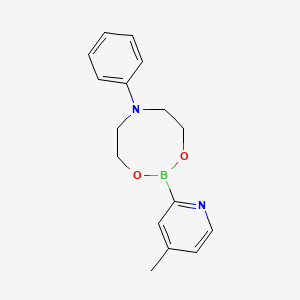

Aniline derivatives have been utilized as catalysts in Suzuki-Miyaura C-C coupling reactions in water, highlighting their potential in eco-friendly chemical processes. The palladium(II) complex of 2-(methylthio)aniline demonstrates high efficiency and thermal stability, facilitating the coupling between aryl bromides and phenylboronic acid under mild conditions (Rao et al., 2014).

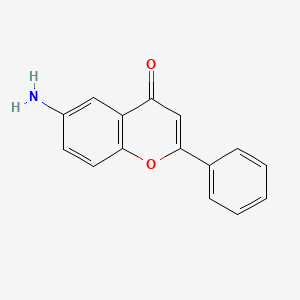

Synthesis of Azobenzenes

Research on the oxidation of anilines to produce nitrosoarenes for the synthesis of azobenzenes indicates the utility of aniline derivatives in creating azo compounds. This work explores efficient, environmentally friendly methods for producing nitrosoarenes, contributing to the field of organic dye and pigment synthesis (Priewisch & Rück-Braun, 2005).

Bimodal Imaging Nanoagents

Aniline-catalyzed oxime chemistry has been applied to conjugate cell-penetrating peptides to superparamagnetic iron oxide nanoparticles (SPIONs), enhancing cellular internalization. This research opens avenues for developing bimodal imaging agents for medical diagnostics and therapy (Cavalli et al., 2012).

Electroluminescence and Photophysics

Studies on the design and synthesis of platinum complexes with aniline derivatives as ligands have explored their application in optoelectronic devices. These complexes exhibit high luminescence and have potential uses in organic light-emitting diodes (OLEDs) and other photonic technologies (Vezzu et al., 2010).

Organocatalysis in Hydrazone Formation

Research on anthranilic acids and aminobenzoic acids as catalysts for hydrazone and oxime formation shows the enhancement of reaction rates over traditional aniline catalysis. This finding is significant for applications in molecular ligation and bioconjugation, demonstrating the versatility of aniline derivatives in facilitating organic reactions (Crisalli & Kool, 2013).

Eigenschaften

IUPAC Name |

2-(1-methylpiperidin-4-yl)oxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-14-8-6-10(7-9-14)15-12-5-3-2-4-11(12)13/h2-5,10H,6-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAURXAWMKQULY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587935 | |

| Record name | 2-[(1-Methylpiperidin-4-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-Methylpiperidin-4-yl)oxy]aniline | |

CAS RN |

869943-62-4 | |

| Record name | 2-[(1-Methylpiperidin-4-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

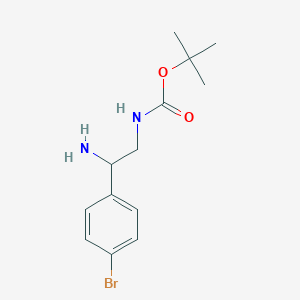

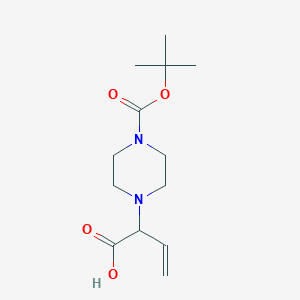

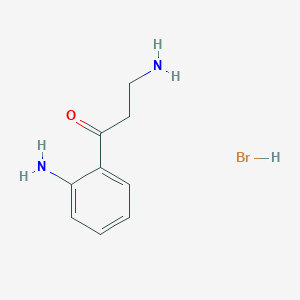

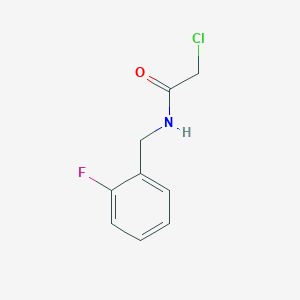

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol](/img/structure/B1602495.png)

![4-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1602506.png)